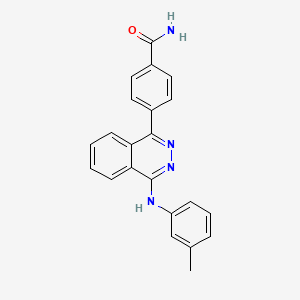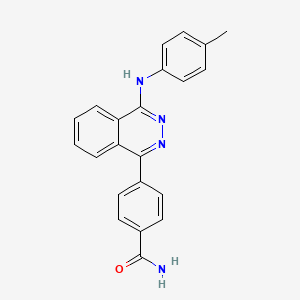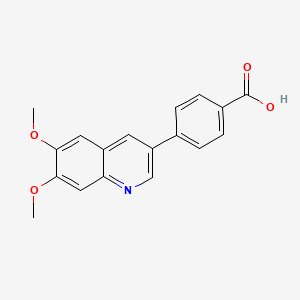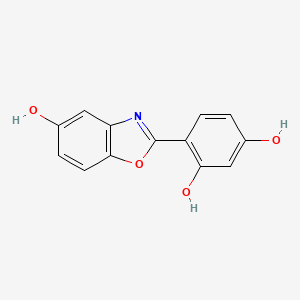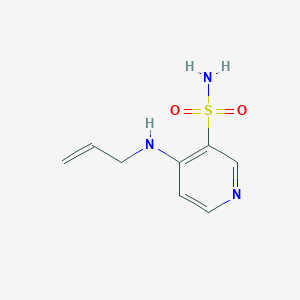
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールは、ベンゼン環とベンゾオキサゾール環の両方を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールの合成は、通常、4-アミノ-6-ニトロレゾルシン塩酸塩とヒドロキシテレフタル酸の縮合環化反応によって行われます。このプロセスは以下のように要約できます。
縮合環化反応: 4-アミノ-6-ニトロレゾルシン塩酸塩は、ヒドロキシテレフタル酸と反応して、2-ヒドロキシ-4-(5-ニトロ-6-ヒドロキシベンゾオキサゾール-2-イル)安息香酸を生成します。
還元: 中間生成物のニトロ基は還元されて、2-ヒドロキシ-4-(5-アミノ-6-ヒドロキシベンゾオキサゾール-2-イル)安息香酸を生成します。
化学反応の分析
反応の種類
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: 化合物中のヒドロキシル基は酸化されてキノンを形成することができます。
還元: 中間生成物のニトロ基はアミノ基に還元することができます。
置換: ヒドロキシル基は、エステル化やエーテル化などの置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や触媒の存在下での水素ガス (H₂) などの還元剤を使用できます。
置換: エステル化には無水酢酸、エーテル化にはハロアルカンなどの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、キノン、アミノ誘導体、および使用された特定の反応条件と試薬に応じて、さまざまな置換誘導体が含まれます。
科学研究への応用
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 化合物のユニークな構造により、生体分子と相互作用することができ、生化学研究に役立ちます。
医学: さまざまな生体標的と相互作用する能力により、創薬における潜在的な用途があります。
産業: 安定性と反応性により、ポリマーや樹脂などの先端材料の製造に使用されます。
科学的研究の応用
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential applications in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。ヒドロキシル基とベンゾオキサゾール基は、これらの標的への結合において重要な役割を果たし、さまざまな生化学的経路に影響を与えます。
類似化合物との比較
類似化合物
- 2-ヒドロキシ-4-(5-ニトロ-6-ヒドロキシベンゾオキサゾール-2-イル)安息香酸
- 2-ヒドロキシ-4-(5-アミノ-6-ヒドロキシベンゾオキサゾール-2-イル)安息香酸
独自性
4-(6-ヒドロキシ-ベンゾオキサゾール-2-イル)-ベンゼン-1,3-ジオールは、ベンゼン環とベンゾオキサゾール環のユニークな組み合わせにより際立っており、これにより、独特の化学的性質と反応性が付与されています。
特性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
4-(6-hydroxy-1,3-benzoxazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-1-3-9(11(17)5-7)13-14-10-4-2-8(16)6-12(10)18-13/h1-6,15-17H |
InChIキー |
FLDXQSCXJKEXJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C2=NC3=C(O2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




